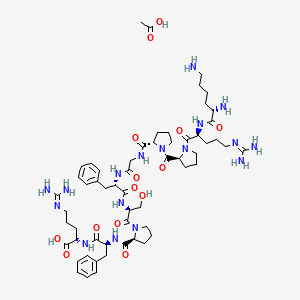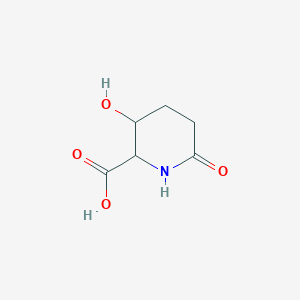
2,2,2-Trifluoro-1-(5-methoxy-2-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(5-methoxy-2-methylphenyl)ethanone is an organic compound with the molecular formula C10H9F3O2 It is a trifluoromethyl ketone derivative, characterized by the presence of a trifluoromethyl group and a methoxy-substituted aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-methoxy-2-methylphenyl)ethanone typically involves the reaction of a suitable aromatic precursor with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or chloroform.
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation or recrystallization to obtain high-purity products.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(5-methoxy-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be employed under controlled conditions.
Major Products Formed
Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.
Reduction: Formation of 2,2,2-trifluoro-1-(5-methoxy-2-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2,2,2-Trifluoro-1-(5-methoxy-2-methylphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxy-2-methylphenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes or receptors more effectively. The methoxy group on the aromatic ring can also influence its binding affinity and selectivity towards certain biological targets.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoro-1-phenylethanone
- 2,2,2-Trifluoro-1-(m-tolyl)ethanone
- 2,2,2-Trifluoro-1-(5-fluoro-2-methylphenyl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(5-methoxy-2-methylphenyl)ethanone is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties
属性
分子式 |
C10H9F3O2 |
|---|---|
分子量 |
218.17 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(5-methoxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-4-7(15-2)5-8(6)9(14)10(11,12)13/h3-5H,1-2H3 |
InChI 键 |
BATWSFWQTALOEQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OC)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14766404.png)



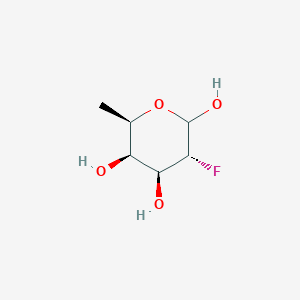
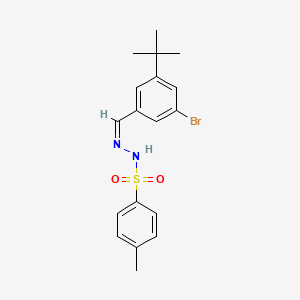

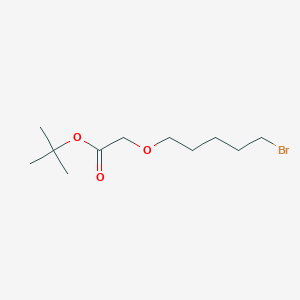
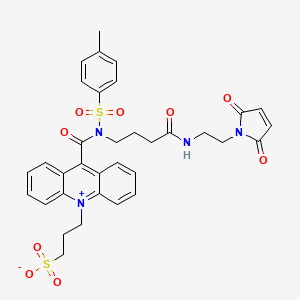
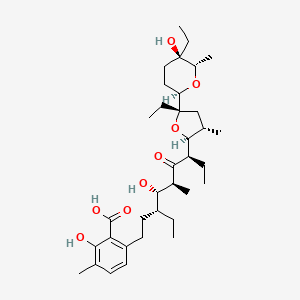
![5-O-tert-butyl 6-O-methyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B14766467.png)
